N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide-linked (6-(furan-2-yl)pyridin-3-yl)methyl moiety. Its synthesis likely involves coupling activated carboxylate intermediates with amines, analogous to methods for related thiazole-carboxamides .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-4-13-15(23-20-19-13)16(21)18-10-11-6-7-12(17-9-11)14-5-3-8-22-14/h3,5-9H,2,4,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKLFLWLJHEOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions that introduce the thiadiazole and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring exhibits reactivity at the sulfur and nitrogen atoms, enabling nucleophilic substitution. For example:
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Thiol-disulfide exchange : The sulfur atom in the thiadiazole can undergo nucleophilic attack by thiols, forming disulfide linkages under mild alkaline conditions (pH 7–9) .
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Alkylation : Propyl groups at position 4 enhance steric hindrance but do not preclude reactions with alkyl halides. For instance, methyl iodide reacts at the nitrogen adjacent to sulfur in polar solvents like DMSO.
Key Reaction Parameters
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | DMSO, 50°C | 72 | |
| Thiol exchange | pH 8, RT | 64 |
Electrophilic Substitution on the Furan Moiety
The furan-2-yl group undergoes electrophilic substitution at the α-position (C3/C5). Reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 of the furan ring, confirmed by NMR shifts (δ 8.2–8.4 ppm) .
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Halogenation : Bromine in acetic acid selectively substitutes hydrogen at C4, forming 5-bromo-furan derivatives .
Comparative Reactivity
| Electrophile | Position | Product Stability |
|---|---|---|
| NO₂⁺ | C5 | Moderate |
| Br₂ | C4 | High |
Ring-Opening Reactions
Under acidic or basic conditions, the thiadiazole ring can undergo cleavage:
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Acidic hydrolysis : 1,2,3-thiadiazoles decompose in HCl (6M) at 80°C, yielding thioamides and NH₃ gas .
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Base-mediated ring opening : NaOH (2M) induces fragmentation into pyridine-thiol intermediates, which recombine to form triazoles .
Mechanistic Pathway
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Protonation at N2 under acidic conditions.
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Nucleophilic attack by water at C5, leading to S–N bond cleavage.
Cross-Coupling Reactions
The pyridin-3-ylmethyl group facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) at 80°C in dioxane, forming biaryl derivatives .
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Sonogashira : Alkynylation occurs at the pyridine C2 position with terminal alkynes (e.g., ethynylbenzene) .
Optimized Conditions
| Reaction | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | XPhos | 85 |
| Sonogashira | PdCl₂ | P(o-tol)₃ | 78 |
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
Thermal Stability
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–S bond cleavage in the thiadiazole ring, producing nitrile sulfides.
Quantum Yield
| Process | Φ (254 nm) |
|---|---|
| C–S cleavage | 0.12 |
| Furan dimerization | 0.08 |
Biological Alkylation
In vitro studies show the propyl group undergoes cytochrome P450-mediated oxidation to a propanal derivative, which reacts with glutathione via Michael addition .
Metabolic Pathway
Scientific Research Applications
Anticancer Properties
Research has indicated that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, showcasing significant growth inhibition percentages. For instance:
- SNB-19 : 86.61% growth inhibition
- OVCAR-8 : 85.26% growth inhibition
These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazoles are known to possess broad-spectrum antimicrobial effects. Preliminary studies have demonstrated that derivatives of this compound show activity against several bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity
In a recent study involving the synthesis of related thiadiazole compounds, it was found that modifications to the thiadiazole ring significantly influenced anticancer activity. The introduction of different substituents on the pyridine ring enhanced potency against specific cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains. The results indicated that certain modifications led to improved activity, suggesting a pathway for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The thiadiazole core distinguishes this compound from structurally similar thiazole-based analogs (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides).
Substituent Effects
- Alkyl Chains : The 4-propyl group on the thiadiazole increases lipophilicity (predicted logP ≈ 3.2) compared to methyl-substituted analogs (logP ≈ 2.1), favoring membrane permeability but possibly reducing aqueous solubility .
- Aromatic Systems : The (6-(furan-2-yl)pyridinyl)methyl group contrasts with simpler aryl substituents (e.g., 4-fluorophenyl in furopyridine derivatives). Furan’s oxygen atom introduces polarity, while pyridine ensures planar geometry for target engagement, akin to furo[2,3-b]pyridine-based carboxamides .
Table 1: Key Properties vs. Analogs
Functional Implications
- Electron Effects : The thiadiazole’s electron-deficient core may enhance interactions with cationic or polar residues in enzymes, unlike the less polarized thiazole.
- Solubility : The furan-pyridine system’s polarity may offset the propyl group’s hydrophobicity, balancing bioavailability .
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H16N4O2S. The compound features a thiadiazole ring, which is known for its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carboxylic acids.
- Coupling with Furan and Pyridine Moieties : The furan and pyridine rings are introduced through cross-coupling reactions.
- Amidation : The final step involves the amidation of the thiadiazole derivative with an amine to form the carboxamide.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. In a study comparing various derivatives, compounds similar to this compound demonstrated significant antibacterial effects against multiple drug-resistant strains. The agar well diffusion method revealed that these compounds could inhibit the growth of pathogenic bacteria effectively .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Studies utilizing bovine serum albumin showed that thiadiazole derivatives could significantly reduce inflammation by inhibiting protein denaturation . This suggests that this compound may be beneficial in treating inflammatory conditions.
Anticancer Properties
Thiadiazole derivatives have been recognized for their anticancer activities. Compounds structurally related to this compound have shown moderate to high cytotoxicity against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against human leukemia and other cancer cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent studies have indicated that certain thiadiazole derivatives can offer neuroprotective effects. In vivo studies demonstrated that these compounds could protect against seizures in animal models without significant toxicity . This highlights their potential as therapeutic agents for neurological disorders.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | 1,3,4-Thiadiazole derivatives | Significant inhibition of drug-resistant bacteria |
| Anti-inflammatory | Various thiadiazole carboxamides | Reduced inflammation through protein denaturation |
| Anticancer | Thiadiazole-based compounds | Moderate to high cytotoxicity against cancer cells |
| Neuroprotective | Selected thiadiazoles | Protection against seizures with low toxicity |
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiadiazole derivatives for their antimicrobial properties using the agar well diffusion method. Among them, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl showed potent activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory effects, researchers tested various thiadiazole derivatives on bovine serum albumin denaturation. Results indicated that compounds including N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl significantly inhibited protein denaturation at concentrations lower than those required for conventional anti-inflammatories .
Case Study 3: Anticancer Activity
A comprehensive evaluation of anticancer activities revealed that thiadiazole derivatives could induce apoptosis in several cancer cell lines. For example, one compound exhibited an IC50 value of 0.15 μM against human leukemia cells, indicating strong efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (yields ~60–75%) .
- Step 2 : Functionalization of the pyridine-furan moiety using Suzuki-Miyaura coupling to introduce the furan-2-yl group .
- Step 3 : Amide coupling between the thiadiazole-carboxylic acid and the pyridinylmethylamine derivative using EDCI/HOBt in DMF .
- Key Reagents : POCl₃, palladium catalysts (for cross-coupling), EDCI/HOBt.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign signals for the furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–8.5 ppm), and thiadiazole (δ 2.5–3.5 ppm for propyl group) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 387.12) .
- FT-IR : Identify carbonyl stretches (~1670 cm⁻¹ for carboxamide) and C-S bonds (~680 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ reported in µM ranges) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Approach :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki coupling to reduce side products .
- Solvent Optimization : Use acetonitrile over DMF for cyclization to enhance regioselectivity .
- Temperature Control : Lower POCl₃ reflux temperature to 80°C to prevent decomposition .
- Data : Comparative yields under varied conditions (e.g., 72% with Pd(OAc)₂ vs. 58% with PdCl₂).
Q. How can computational modeling resolve stereochemical ambiguities in the compound’s structure?
- Methods :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR shifts .
- Docking Studies : Simulate binding poses with target enzymes (e.g., COX-2) to validate pharmacophore alignment .
Q. What strategies address contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : ATP concentration differences (1 mM vs. 100 µM) .
- Compound Purity : HPLC purity thresholds (>95% vs. 90%) impact potency .
Q. What are the metabolic stability profiles of this compound in preclinical models?
- Methodology :
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Data : Half-life (t₁/₂) in RLM: ~45 minutes; moderate CYP3A4 inhibition (IC₅₀ ~10 µM).
Key Considerations for Researchers
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers during synthesis .
- Toxicity Profiling : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity .
- Scale-Up Challenges : Address solubility issues (e.g., use PEG-400 co-solvent) for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
